Estocin
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Overview
Description
Estocin, also known as dimenoxadol, is an opioid analgesic that belongs to the class of benzilic acid derivatives. It was first synthesized in Germany in the 1950s and is structurally related to methadone and dextropropoxyphene. This compound is primarily used for its analgesic properties, providing pain relief similar to other opioids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estocin involves the esterification of 2-ethoxy-2,2-diphenylacetic acid with 2-(dimethylamino)ethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Estocin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amines.
Scientific Research Applications
Estocin has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and nucleophilic substitution reactions.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its analgesic properties and potential use in pain management.
Mechanism of Action
Estocin exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which mediate the pain-relieving effects of this compound .
Comparison with Similar Compounds
Estocin is similar to other opioid analgesics such as methadone and dextropropoxyphene. it has unique structural features that differentiate it from these compounds. For instance, the presence of the ethoxy group in this compound provides distinct pharmacokinetic properties. Similar compounds include:
Methadone: Another synthetic opioid with a longer duration of action.
Dextropropoxyphene: An opioid analgesic with a similar mechanism of action but different pharmacokinetics.
This compound’s unique structure and properties make it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
2424-75-1 |
---|---|
Molecular Formula |
C20H26ClNO3 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-ethoxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(22)23-16-15-21(2)3;/h5-14H,4,15-16H2,1-3H3;1H |
InChI Key |
ZFUFAMMRSGTUQO-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-] |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl |
Related CAS |
509-78-4 (Parent) |
Synonyms |
dimenoxadol dimenoxadol hydrochloride Estocin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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